2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
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Overview
Description
2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid is an organic compound with the molecular formula C15H17NO3 It is a derivative of carbazole, a tricyclic aromatic compound, and features a methoxy group at the 6-position and an acetic acid moiety at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.
Acetic Acid Substitution: The acetic acid moiety is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 2-(6-Hydroxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid.
Reduction: 2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethanol.
Substitution: 2-(6-Alkoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid.
Scientific Research Applications
2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3-dihydro-1H-carbazole: Lacks the acetic acid moiety, making it less versatile in chemical modifications.
2-(6-Hydroxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.
Uniqueness
2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications in different fields .
Properties
IUPAC Name |
2-(6-methoxy-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16(14)9-15(17)18/h6-8H,2-5,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJPTLYTGHUIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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